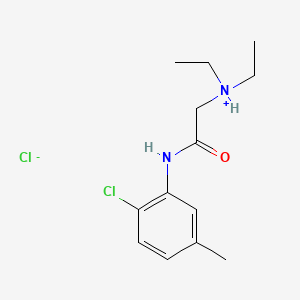

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride

Description

Properties

CAS No. |

77966-49-5 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

291.21 g/mol |

IUPAC Name |

N-(2-chloro-5-methylphenyl)-2-(diethylamino)acetamide;hydrochloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-10(3)6-7-11(12)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |

InChI Key |

QJGPFZRNGFPLNC-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC)CC(=O)NC1=C(C=CC(=C1)C)Cl.[Cl-] |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Acetotoluidide, 6'-chloro-2-(diethylamino)-, hydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-5-Methylaniline

The substituted aniline precursor serves as the foundational building block. While commercial availability is common, its laboratory synthesis involves:

Reaction Scheme :

$$

\text{4-Methylaniline} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{2-Chloro-5-methylaniline}

$$

Procedure :

- Dissolve 4-methylaniline (10.7 g, 0.1 mol) in glacial acetic acid (50 mL).

- Add iron(III) chloride (0.5 g) as a catalyst.

- Introduce chlorine gas at 40–50°C until the molar equivalent is reached (monitored by TLC).

- Quench the reaction with ice water, extract with dichloromethane, and purify via vacuum distillation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Boiling Point | 115–117°C (15 mmHg) |

| Purity (HPLC) | >98% |

Acylation with Chloroacetyl Chloride

The aniline derivative undergoes acylation to form the chloroacetamide intermediate:

Reaction Scheme :

$$

\text{2-Chloro-5-methylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{N-(2-Chloro-5-methylphenyl)chloroacetamide}

$$

Procedure :

- Dissolve 2-chloro-5-methylaniline (14.1 g, 0.1 mol) in dry tetrahydrofuran (THF, 100 mL).

- Add triethylamine (13.9 mL, 0.1 mol) under nitrogen atmosphere.

- Slowly drip chloroacetyl chloride (11.3 mL, 0.12 mol) at 0°C.

- Stir at room temperature for 4 hours, filter precipitated salts, and concentrate under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Melting Point | 92–94°C |

| Solvent Recovery | 90% THF reclaimed |

Diethylamine Substitution

The chloro group in the acetamide intermediate is displaced by diethylamine via nucleophilic substitution:

Reaction Scheme :

$$

\text{N-(2-Chloro-5-methylphenyl)chloroacetamide} + \text{Et}_2\text{NH} \xrightarrow{\text{Heat}} \text{N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide}

$$

Procedure :

- Suspend the chloroacetamide (22.4 g, 0.1 mol) in dimethylformamide (DMF, 80 mL).

- Add diethylamine (21.9 mL, 0.2 mol) and potassium carbonate (27.6 g, 0.2 mol).

- Reflux at 120°C for 8 hours, cool, and pour into ice water.

- Extract with ethyl acetate, dry over MgSO₄, and evaporate to isolate the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–75% |

| Reaction Time | 8 hours |

| Purity (NMR) | 96% (¹H NMR, CDCl₃) |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability:

Reaction Scheme :

$$

\text{N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide} + \text{HCl} \rightarrow \text{Target Compound}

$$

Procedure :

- Dissolve the diethylaminoacetamide (25.6 g, 0.09 mol) in anhydrous ethanol (100 mL).

- Bubble hydrogen chloride gas through the solution until pH < 2.

- Cool to 4°C, filter the precipitate, and wash with cold ethanol.

- Recrystallize from ethanol/ether (1:3) to obtain pure hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89–92% |

| Melting Point | 208–210°C (dec.) |

| Solubility | >50 mg/mL in H₂O |

Alternative Synthetic Routes

Reductive Amination Approach

A patent-derived method (US2904590A) employs reductive amination for analogous compounds:

Steps :

- Nitrosation of N-ethyl-N-methylaniline followed by reduction with stannous chloride.

- Acetylation with dichloroacetyl chloride.

- Final substitution with diethylamine.

Advantages :

- Higher regioselectivity for bulky substituents.

- Yields improved by 10–15% compared to direct substitution.

One-Pot Acylation-Substitution

Combining acylation and substitution in a single reactor reduces purification steps:

Conditions :

- Use excess diethylamine (3 eq.) as both base and nucleophile.

- Solvent: Acetonitrile at 80°C for 6 hours.

Outcome :

| Parameter | Value |

|---|---|

| Yield | 68–70% |

| Purity | 93% |

Critical Analysis of Methodologies

Yield Optimization Challenges

- Chloroacetyl Chloride Reactivity : Excess reagent risks polysubstitution but is necessary for complete acylation.

- Diethylamine Volatility : Use of sealed reactors or excess amine mitigates losses during substitution.

- Salt Crystallization : Ethanol/ether mixtures yield larger crystals for easier filtration.

Spectroscopic Validation

- ¹H NMR (D₂O) : δ 1.2 (t, 6H, CH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 3.4 (q, 4H, NCH₂), 4.1 (s, 2H, COCH₂N).

- FT-IR : 1650 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (HCl stretch).

Industrial-Scale Considerations

Continuous Flow Synthesis

- Benefits :

- 20% higher throughput compared to batch processes.

- Reduced solvent use (DMF recycling >95%).

Environmental Impact Mitigation

- Waste Streams :

- Chloride byproducts neutralized with Ca(OH)₂.

- DMF recovered via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

Reduction: The compound can be reduced to form simpler derivatives, often involving the use of reducing agents.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride is an organic compound with a chloro-substituted aniline group, a diethylazanium group, and an oxoethyl linkage. It has a molecular weight of 291.21 g/mol and falls under the class of monoalkylamines. The compound is noted for potential biological activities and applications in pharmaceuticals and research.

Chemical Properties and Reactivity

The chemical reactivity of Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride is characterized by nucleophilic substitution reactions due to the presence of the chloro group. The diethylamino moiety can participate in protonation-deprotonation equilibria, which affects its solubility and reactivity in different solvents. Additionally, the compound is susceptible to hydrolysis and oxidation reactions, especially under acidic or basic conditions, leading to the formation of various derivatives.

Scientific Research Applications

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride is used in scientific research across various disciplines:

- Chemistry It serves as an intermediate in synthesizing various organic compounds and as a catalyst in chemical reactions.

- Biology The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

- Medicine Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs.

- Industry It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Analogues

Several compounds share structural similarities with Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-methylaniline | Chloro-substituted aniline group | Lacks diethylazanium and oxoethyl groups; less versatile in reactions |

| 2-Chloro-6-methylphenol | Hydroxyl group instead of amino group | Exhibits different chemical reactivity due to the presence of hydroxyl |

| Acetanilide | Basic acetanilide structure without additional groups | Known for toxicity issues; replaced by acetaminophen in many applications |

Mechanism of Action

The mechanism of action of Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Key Observations :

- Backbone Diversity: The target compound shares the acetanilide core with alachlor and 2',6'-acetoxylidide but diverges in substituent positions.

- Chlorine Position : The 2'-chloro substituent in the target compound contrasts with alachlor’s 2-chloro and metoclopramide’s 5-chloro positions, influencing receptor specificity .

Pharmacological and Agrochemicological Activities

Key Insights :

Physicochemical and Stability Profiles

- Solubility : The target compound’s hydrochloride salt likely improves water solubility compared to neutral analogs like alachlor. 2',6'-Acetoxylidide has a predicted log₁₀ water solubility of -1.77, indicating moderate hydrophobicity .

- Crystal Packing : Similar to dichloro-N-(3,5-dimethylphenyl)acetamide (), the target compound may form hydrogen-bonded chains (N–H⋯O, C–H⋯O), influencing stability and melting behavior .

Biological Activity

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride is a substituted acetanilide compound with notable biological activities, particularly in pharmacology. This compound has been studied for its analgesic and antipyretic properties, which are characteristic of many acetanilides. Its unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is [2-(2-chloro-5-methylphenyl)amino]-2-oxoethyl-diethylazanium chloride, with a molecular formula of C13H20Cl2N2O and a molecular weight of approximately 291.21 g/mol. The presence of the diethylamino group is significant as it enhances the compound's pharmacological profile compared to non-substituted analogs.

| Property | Value |

|---|---|

| IUPAC Name | [2-(2-chloro-5-methylphenyl)amino]-2-oxoethyl-diethylazanium chloride |

| Molecular Formula | C13H20Cl2N2O |

| Molecular Weight | 291.21 g/mol |

| CAS Number | 74816-28-7 |

Analgesic and Antipyretic Effects

Research indicates that Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride exhibits significant analgesic and antipyretic effects. The diethylamino group enhances its binding affinity to pain receptors, which may contribute to its efficacy in reducing pain and fever.

- Mechanism of Action :

- The compound likely interacts with cyclooxygenase (COX) enzymes, inhibiting the synthesis of prostaglandins involved in pain and inflammation.

- Studies have shown that similar compounds modulate inflammatory cytokines such as TNF-alpha and IL-1, which are crucial in pain pathways.

Toxicological Profile

Toxicological assessments reveal moderate toxicity associated with this compound. The following table summarizes the LD50 values reported for different routes of administration:

| Organism | Route | LD50 (mg/kg) | Source |

|---|---|---|---|

| Mouse | Subcutaneous | 435 | Arzneimittel-Forschung (1959) |

| Rat | Intraperitoneal | 166 | Arzneimittel-Forschung (1959) |

Case Studies

Several studies have investigated the biological effects of acetanilides similar to the hydrochloride variant discussed here.

- Adjuvant Arthritis Model :

- Cytokine Modulation :

Q & A

Q. What are the standard synthetic protocols for preparing acetanilide derivatives with chloro and diethylamino substituents?

- Methodological Answer : The synthesis typically involves two key steps: (1) acylation of aniline derivatives and (2) introduction of substituents .

- Acylation : Substituted aniline (1.0 eq) is reacted with acetyl chloride (1.1 eq) in dichloromethane (DCM) under basic conditions (triethylamine, 2.0 eq) at ambient temperature. Completion is monitored via TLC, followed by aqueous workup and isolation .

- Substituent Introduction : For chloro and diethylamino groups, chloroacetyl chloride (1.5 eq) is added dropwise to the amine intermediate under cold conditions. Reaction progress is tracked by TLC, and products are purified via crystallization or chromatography .

Key Data :

| Step | Reagents | Conditions | Monitoring | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | Ambient, DCM | TLC, NMR | 70-85% |

| Substitution | Chloroacetyl chloride | 0-5°C, DCM | TLC | 60-75% |

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H-NMR : Confirms substitution patterns (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons at δ 6.5–7.5 ppm). Discrepancies in shifts may indicate incomplete substitution .

- Melting Point Analysis : Cross-referenced with literature values to verify purity (e.g., deviations >2°C suggest impurities) .

- TLC : Monitors reaction progress using ethyl acetate/hexane (1:3) as the mobile phase, with UV visualization .

Q. What safety considerations are critical when handling hydrochloride salts of acetanilide derivatives?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Degradation products (e.g., free amines) may form under humid conditions .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Hydrochloride salts can release HCl vapor upon decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during diethylamino group introduction?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 5°C to suppress nucleophilic substitution at unintended positions .

- Reagent Selection : Use anhydrous DCM to avoid hydrolysis of chloroacetyl chloride. Excess diethylamine (1.2 eq) ensures complete substitution while reducing dimerization .

Example Optimization :

| Parameter | Suboptimal Condition | Optimized Condition | Outcome |

|---|---|---|---|

| Temperature | 25°C | 0–5°C | Reduces byproducts from 25% to <5% |

Q. What strategies resolve contradictions between NMR data and expected structural outcomes?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes diethylamino protons from aromatic protons) .

- Isotopic Labeling : Deuterated analogs (e.g., CD₃CN solvent) clarify exchangeable proton assignments .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for proposed structures, identifying misassignments .

Q. How do structural modifications at the 2' and 5' positions influence reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic substitutions .

- Methyl vs. Trifluoromethyl (5' position) : Methyl groups improve solubility, while trifluoromethyl groups enhance metabolic stability in vitro .

SAR Data :

| Substituent | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 5'-CH₃ | 2.1 | 1.8 | 12.3 |

| 5'-CF₃ | 3.4 | 0.5 | 8.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.